Harman-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

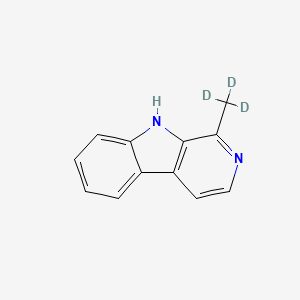

1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQSOCUJVVGF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675916 | |

| Record name | 1-(~2~H_3_)Methyl-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216708-84-7 | |

| Record name | 1-(~2~H_3_)Methyl-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Harman-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman-d3 is the deuterated form of Harman, a naturally occurring beta-carboline alkaloid. As a stable isotope-labeled compound, this compound serves as an invaluable tool in advanced biomedical research, particularly in pharmacokinetic and metabolic studies. The core structure of Harman is a tricyclic aromatic system that enables it to interact with various biological targets, leading to a wide range of pharmacological effects. This guide provides a comprehensive technical overview of this compound, focusing on the established biological activities of its non-deuterated counterpart, Harman. The inclusion of deuterium atoms in the this compound molecule allows researchers to trace its metabolic fate and elucidate its mechanism of action with greater precision.

The primary pharmacological activities associated with Harman alkaloids include cytotoxicity against cancer cell lines, antimicrobial effects, and modulation of central nervous system targets such as monoamine oxidase A (MAO-A), serotonin receptors, and dopamine receptors. This document will delve into the quantitative data from key studies, detail the experimental protocols used to generate this data, and provide visual representations of the key signaling pathways implicated in Harman's mechanism of action.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₇D₃N₂ |

| Molecular Weight | 185.24 g/mol |

| CAS Number | 1216708-84-7 |

| Physical Form | Solid |

| Melting Point | >197°C (decomposes) |

| Solubility | DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane |

Quantitative Data Summary

The biological activities of Harman and related alkaloids have been quantified in numerous studies. The following tables summarize key data on cytotoxicity and antimicrobial efficacy.

Table 1: Cytotoxicity of Harman Alkaloids

| Compound | Assay | Cell Line/Organism | IC₅₀ / LC₅₀ (µg/mL) | Reference |

| Harmane | Brine Shrimp Lethality | Artemia salina | 23 | [1] |

| Harmine | Brine Shrimp Lethality | Artemia salina | 9.88 | [1] |

| Harmaline | Brine Shrimp Lethality | Artemia salina | 23.74 | [1] |

| Harmalol | Brine Shrimp Lethality | Artemia salina | 50 | [1] |

| Harmine | Murine Tumor Cell Lines | Sp2/O-Ag14 | 2.43 | [2] |

| Harmine | Murine Tumor Cell Lines | UCP-med Carcinoma | 18.39 | |

| Harmalacidine | Jurkat, E6-1 clone | Jurkat | 27.10 | |

| Harmine | Jurkat, E6-1 clone | Jurkat | 46.57 |

Table 2: Antimicrobial Activity of Harman Alkaloids (MIC/MBC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Proteus vulgaris | Candida albicans | Reference |

| Harmane | MIC: 0.50, MBC: >1.00 | MIC: 0.50, MBC: >1.00 | MIC: 0.50, MBC: >1.00 | MIC: 0.50, MBC: >1.00 | |

| Harmine | MIC: 0.83, MBC: >1.00 | MIC: 0.83, MBC: >1.00 | MIC: 0.83, MBC: >1.00 | MIC: >1.00 | |

| Harmaline | MIC: 1.00, MBC: >1.00 | MIC: >1.00 | MIC: >1.00 | MIC: 0.75, MBC: >1.00 | |

| Harmalol | MIC: 0.75, MBC: >1.00 | MIC: >1.00 | MIC: >1.00 | MIC: >1.00 | |

| Total Alkaloids | MIC: 125 | MIC: 500 | - | MIC: 62.5 |

Signaling Pathways and Mechanisms of Action

Harman alkaloids exert their effects through multiple mechanisms. The following diagrams illustrate the key signaling pathways involved.

Monoamine Oxidase-A (MAO-A) Inhibition

Harman is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine. By inhibiting MAO-A, Harman increases the synaptic availability of these neurotransmitters, which is believed to contribute to its psychoactive and potential antidepressant effects.

Caption: Harman inhibits MAO-A, increasing neurotransmitter levels.

Serotonin 5-HT2A Receptor Signaling

Harman alkaloids can interact with serotonin receptors, particularly the 5-HT2A subtype. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This cascade results in the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, leading to various cellular responses.

Caption: Harman's interaction with the 5-HT2A receptor signaling pathway.

Dopamine D2 Receptor Signaling

Harman has been shown to interact with dopamine receptors, including the D2 subtype. The D2 receptor is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, modulating neuronal excitability and gene expression.

Caption: Harman's modulatory effect on the Dopamine D2 receptor pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Materials:

-

Artemia salina (brine shrimp) eggs

-

Sea salt

-

Distilled water

-

Yeast (for feeding)

-

This compound (or Harman) dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 24- or 96-well)

-

Pipettes

-

Incubator

-

Light source

Procedure:

-

Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L). Add brine shrimp eggs to the seawater in a hatching container. Provide constant aeration and illumination. The nauplii (larvae) will hatch within 24-48 hours.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired final concentrations for the assay.

-

Assay Setup: Dispense a known number of nauplii (typically 10-15) into each well of the multi-well plate. Add the test solutions of this compound to the wells. Include a negative control (seawater and solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24 hours under a light source.

-

Data Collection: After 24 hours, count the number of surviving nauplii in each well.

-

Analysis: Calculate the percentage of mortality for each concentration. Determine the LC₅₀ (the concentration that kills 50% of the nauplii) using probit analysis or other appropriate statistical methods.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a substance against a specific microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

This compound (or Harman) dissolved in a suitable solvent

-

Sterile 96-well microtiter plates

-

Pipettes

-

Incubator

-

Spectrophotometer (optional, for turbidity measurement)

-

Agar plates for MBC determination

Procedure:

-

Inoculum Preparation: Culture the test microorganism overnight. Prepare a standardized inoculum suspension in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Test Substance Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a growth control well (inoculum without the test substance) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and subculture onto agar plates. Incubate the plates for 24-48 hours. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Conclusion

This compound, as a deuterated analog of Harman, provides a powerful tool for detailed mechanistic and metabolic studies of this biologically active beta-carboline alkaloid. The cytotoxic, antimicrobial, and neuroactive properties of Harman, supported by the quantitative data and mechanistic insights presented in this guide, highlight its potential as a lead compound in drug discovery and as a pharmacological probe. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic and toxicological profiles of Harman and its derivatives. The signaling pathway diagrams serve as a visual framework for understanding the complex interactions of Harman at the molecular level, paving the way for future research into its diverse biological effects.

References

Harman-d3: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Deuterated β-Carboline Alkaloid

Abstract

Harman-d3, the deuterated analog of the naturally occurring β-carboline alkaloid Harman, presents a valuable tool for a range of scientific investigations, from metabolic studies to pharmacological research. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, and known biological activities, extrapolated from its non-deuterated counterpart, Harman. Detailed experimental protocols for relevant assays are provided to facilitate further research and application in drug development and other scientific fields.

Chemical Structure and Properties

This compound, systematically named 1-(methyl-d3)-9H-pyrido[3,4-b]indole, is a structural analog of Harman where the three hydrogen atoms of the methyl group at position 1 are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of Harman and related compounds.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound and its parent compound, Harman, are summarized below. These properties are critical for designing experimental conditions, including solvent selection and analytical methods.

| Property | Value | Reference |

| IUPAC Name | 1-(methyl-d3)-9H-pyrido[3,4-b]indole | |

| CAS Number | 1216708-84-7 | |

| Molecular Formula | C₁₂H₇D₃N₂ | |

| Molecular Weight | 185.24 g/mol | |

| Melting Point | >197 °C (decomposes) | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| UV-Vis λmax | 250, 300, 370 nm (in complex with FA-NGO) | [1] |

| UV-Vis λmax | 347 nm (in complex with BSA) | [2] |

Spectroscopic Data (Harman)

-

¹H NMR and ¹³C NMR: Detailed chemical shift data for Harman has been determined using J-HMBC 2D NMR techniques, allowing for the accurate assignment of proton and carbon signals and their coupling constants.[3]

-

FT-IR Spectroscopy: The FT-IR spectrum of Harman would show characteristic peaks corresponding to N-H stretching, C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-H bending vibrations.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectra of Harman and its derivatives have been studied, with characteristic absorption peaks observed.[2][4]

Biological Activity and Mechanism of Action

The biological activities of this compound are presumed to be identical to those of Harman. Harman exhibits a range of pharmacological effects, including cytotoxicity, antimicrobial activity, and modulation of monoamine oxidase activity.

Cytotoxicity and DNA Intercalation

Harman has been shown to exhibit cytotoxic effects against various cell lines. This activity is, at least in part, attributed to its ability to intercalate into DNA. The planar structure of the β-carboline ring allows it to insert between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. This mechanism is a key driver of its antiproliferative properties. Harman has also been shown to induce sister-chromatid exchanges in human peripheral lymphocytes in vitro, a hallmark of genotoxicity.

Figure 2: Proposed mechanism of Harman-induced cytotoxicity via DNA intercalation.

Monoamine Oxidase (MAO) Inhibition

Harman is a potent and selective inhibitor of monoamine oxidase A (MAO-A), with a reported IC50 of 0.5 µM, while being a less potent inhibitor of MAO-B (IC50 = 5 µM). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Harman can increase the levels of these neurotransmitters in the brain, which may underlie some of its neurological effects. The reversible inhibition mechanism involves the binding of Harman to the active site of MAO-A, preventing the substrate from accessing it.

References

An In-depth Technical Guide to the Synthesis and Deuteration of Harman Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and deuteration of Harman alkaloids, a class of β-carboline compounds with significant biological and pharmacological properties. The core focus of this document is to furnish researchers with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the laboratory preparation and isotopic labeling of these important molecules.

Introduction to Harman Alkaloids

Harman alkaloids, such as Harman and Harmine, are naturally occurring heterocyclic compounds found in a variety of plants, including Peganum harmala.[1] They are known to exhibit a wide range of biological activities, including monoamine oxidase (MAO) inhibition, and have been investigated for their potential therapeutic applications. The synthesis of Harman and its derivatives is a key area of research for the development of new drug candidates. Furthermore, the preparation of deuterated analogs is crucial for various studies, including metabolic profiling, mechanistic investigations, and as internal standards in quantitative mass spectrometry.

Synthesis of Harman Alkaloids via the Pictet-Spengler Reaction

The most common and versatile method for the synthesis of the β-carboline core of Harman alkaloids is the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3]

General Workflow for Harman Synthesis

The synthesis of Harman (1-methyl-9H-β-carboline) typically starts from L-tryptophan or tryptamine and acetaldehyde. The process involves the formation of a tetrahydro-β-carboline intermediate, which is subsequently aromatized to yield the final product.

Detailed Experimental Protocol: Synthesis of Harman

This protocol describes the synthesis of Harman from L-tryptophan and acetaldehyde via a one-pot Pictet-Spengler reaction followed by aromatization.

Materials:

-

L-Tryptophan

-

Acetaldehyde

-

Glacial Acetic Acid

-

10% Palladium on Carbon (Pd/C)

-

Toluene (dry)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Pictet-Spengler Cyclization:

-

In a round-bottom flask equipped with a reflux condenser, dissolve L-tryptophan (1.0 eq) in glacial acetic acid.

-

Add acetaldehyde (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

-

Aromatization:

-

After the initial cyclization is complete, allow the reaction mixture to cool to room temperature.

-

Carefully add 10% Pd/C (0.1 eq by weight) to the flask.

-

Add dry toluene to the mixture and heat to reflux for 8-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Harman.

-

Quantitative Data for Harman Synthesis

The yields of the Pictet-Spengler reaction for the synthesis of β-carbolines can vary depending on the specific substrates and reaction conditions.

| Starting Material | Aldehyde/Ketone | Solvent | Catalyst | Yield (%) | Reference |

| L-Tryptophan | Acetaldehyde | Glacial Acetic Acid / Toluene | 10% Pd/C | 60-75 | |

| Tryptamine | Acetaldehyde | 0.1 N HCl / Toluene | 5% Pd/C | ~70 | |

| Tryptophan methyl ester | Various aldehydes | Benzene | None (reflux) | High | |

| Tryptamine | Various aldehydes | HFIP | None (reflux) | 90-98 |

Deuteration of Harman Alkaloids

Deuterium labeling of Harman alkaloids is a valuable tool for various analytical and mechanistic studies. A common method for introducing deuterium into aromatic systems is through hydrogen-deuterium (H/D) exchange, often catalyzed by a transition metal in the presence of a deuterium source like heavy water (D₂O).

General Workflow for Harman Deuteration

The deuteration of Harman can be achieved through a heterogeneous catalytic exchange reaction.

Detailed Experimental Protocol: Deuteration of Harman

This protocol describes a general procedure for the deuteration of Harman using palladium on carbon as a catalyst and D₂O as the deuterium source.

Materials:

-

Harman

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate-d₁₀ (for work-up, optional)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

H/D Exchange Reaction:

-

In a reaction vessel suitable for heating, suspend Harman (1.0 eq) and 10% Pd/C (0.1 eq by weight) in D₂O.

-

Seal the vessel and heat the mixture at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The reaction progress and deuterium incorporation can be monitored by taking aliquots and analyzing them by ¹H NMR or mass spectrometry.

-

-

Work-up and Purification:

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

The D₂O can be removed by lyophilization or by extraction with a deuterated organic solvent like ethyl acetate-d₁₀.

-

If extraction is used, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated Harman.

-

Further purification, if necessary, can be performed by recrystallization.

-

Quantitative Data for Harman Deuteration

The extent of deuterium incorporation can be determined by ¹H NMR spectroscopy by observing the decrease in the integral of specific proton signals, and by mass spectrometry by analyzing the isotopic distribution of the molecular ion.

| Position in Harman | Expected Deuterium Incorporation (%) | Analytical Method |

| C3-H | High | ¹H NMR, MS |

| C4-H | High | ¹H NMR, MS |

| C5-H | Moderate to High | ¹H NMR, MS |

| C6-H | Moderate to High | ¹H NMR, MS |

| C7-H | Moderate to High | ¹H NMR, MS |

| C8-H | Moderate to High | ¹H NMR, MS |

| N9-H | Very High (labile) | ¹H NMR (disappears in D₂O) |

| C1-CH₃ | Low to Moderate | ¹H NMR, MS |

Note: The N-H proton at position 9 is labile and will readily exchange with D₂O. The protons on the aromatic rings (C3, C4, C5, C6, C7, C8) are expected to undergo significant exchange under these catalytic conditions. The methyl protons at C1 are generally less prone to exchange.

¹H NMR Analysis: The percentage of deuterium incorporation at a specific position can be calculated from the ¹H NMR spectrum by comparing the integral of the corresponding proton signal in the deuterated sample to that of a non-deuterated standard.

Mass Spectrometry Analysis: High-resolution mass spectrometry will show a shift in the molecular ion peak and a change in the isotopic pattern, from which the average number of incorporated deuterium atoms can be calculated.

Signaling Pathways and Mechanistic Diagrams

Mechanism of the Pictet-Spengler Reaction

The Pictet-Spengler reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich indole ring.

This guide provides a foundational understanding and practical protocols for the synthesis and deuteration of Harman alkaloids. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific applications.

References

The Discovery and History of Harman Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman alkaloids, a class of β-carboline compounds, have a rich history intertwined with traditional medicine and modern pharmacology. Initially isolated from the seeds of Peganum harmala (Syrian Rue), these compounds, most notably harmine and harmaline, were later identified as key components of the Amazonian psychoactive beverage, Ayahuasca. Their potent monoamine oxidase-A (MAO-A) inhibitory activity has made them a subject of intense scientific scrutiny, with potential applications in the treatment of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, history, quantitative distribution, and key experimental protocols related to Harman alkaloids.

A Historical Trajectory of Discovery

The scientific journey of Harman alkaloids began in the 19th century, with early isolations from Peganum harmala, a plant with a long history of use in traditional medicine across the Middle East and North Africa. The timeline below outlines the pivotal moments in the discovery and characterization of these compounds.

Caption: Key milestones in the discovery and characterization of Harman alkaloids.

Quantitative Analysis of Harman Alkaloids in Botanical Sources

The concentration of Harman alkaloids can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. The following tables summarize quantitative data from various studies.

Table 1: Harman Alkaloid Content in Peganum harmala

| Plant Part | Harmine Content (% w/w) | Harmaline Content (% w/w) | Total Alkaloids (% w/w) | Reference |

| Seeds | 0.465 | 0.355 | 2-7 | [1][2][3] |

| Seeds | 1.84 | 0.25 | 3.12 (ripe fruit) | [4] |

| Different Parts | Seed > Root > Nutshell > Stem > Leaf | Seed > Root > Nutshell > Stem > Leaf | 0 - 7.68 | [2] |

Table 2: Harman Alkaloid Content in Banisteriopsis caapi and Ayahuasca

| Sample Type | Harmine Content | Harmaline Content | Tetrahydroharmine (THH) Content | Reference |

| B. caapi (liana) | 0.31 - 8.43% | 0.03 - 0.83% | 0.05 - 2.94% | |

| B. caapi (liana, mean) | 4.79 mg/g | 0.451 mg/g | 2.18 mg/g | |

| Ayahuasca (brew) | 0.109 - 7.11 mg/mL | 0.012 - 0.945 mg/mL | 0.09 - 3.05 mg/mL |

Experimental Protocols

Protocol for the Isolation of Harman Alkaloids from Peganum harmala Seeds

This protocol outlines a standard acid-base extraction method for the isolation of Harman alkaloids.

Caption: General workflow for the isolation of Harman alkaloids from plant material.

Methodology:

-

Defatting: Ground Peganum harmala seeds are first treated with a non-polar solvent like petroleum ether or hexane to remove oils and fats.

-

Acidic Extraction: The defatted seed material is then extracted with an acidified polar solvent, typically methanol containing a small percentage of hydrochloric acid. This protonates the alkaloids, making them soluble in the methanol.

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the protonated alkaloids.

-

Solvent Evaporation and Redissolution: The methanol is evaporated from the extract, and the resulting residue is redissolved in an acidic aqueous solution.

-

Purification Wash: The acidic aqueous solution is washed with a non-polar solvent to remove any remaining non-polar impurities.

-

Precipitation: The aqueous solution is then made basic by the addition of a strong base, such as sodium hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution as free bases.

-

Collection of Crude Alkaloids: The precipitate, which is a mixture of crude Harman alkaloids, is collected by filtration and washed with water.

-

Fractional Precipitation (for separation of Harmine and Harmaline): The crude alkaloid mixture is redissolved in a minimal amount of dilute acid. A weak base, such as a saturated sodium bicarbonate solution, is then added dropwise. Harmine, being a weaker base than harmaline, will precipitate at a lower pH. By carefully controlling the pH, a harmine-rich fraction can be selectively precipitated and collected.

-

Recrystallization: The harmine-rich precipitate can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure harmine crystals.

Protocol for Monoamine Oxidase-A (MAO-A) Inhibition Assay

The primary mechanism of action for harmine is the reversible inhibition of monoamine oxidase-A. The following protocol describes a common fluorometric assay to determine the inhibitory potential of a compound against MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Harmine (or test compound)

-

Clorgyline (positive control for MAO-A inhibition)

-

Multi-well plate reader with fluorescence detection capabilities

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare working solutions of recombinant MAO-A and serial dilutions of harmine (and the positive control) in potassium phosphate buffer.

-

Assay Reaction Setup: In a multi-well plate, add the potassium phosphate buffer, the MAO-A enzyme solution, and the different concentrations of harmine.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-20 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well.

-

Incubation: Incubate the reaction plate at 37°C for a specific duration (e.g., 20-30 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a strong base (e.g., 2N NaOH). The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a plate reader (excitation ~320 nm, emission ~380 nm).

-

Data Analysis: Calculate the percentage of inhibition for each harmine concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the harmine concentration and fitting the data to a dose-response curve.

Core Signaling Pathway: MAO-A Inhibition

Harmine is a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A). MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

Caption: The signaling pathway of MAO-A inhibition by Harmine.

By inhibiting MAO-A, harmine prevents the breakdown of these crucial neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying the psychoactive and potential therapeutic effects of harmine. The selectivity of harmine for MAO-A over MAO-B is a key feature, as MAO-B is more involved in the metabolism of other amines, such as phenylethylamine.

Conclusion

The journey of Harman alkaloids from their roots in traditional medicine to their current status as valuable pharmacological tools is a testament to the importance of natural product research. The historical discoveries laid the groundwork for our current understanding, while modern analytical and biochemical techniques have allowed for a detailed characterization of their properties and mechanisms of action. This guide provides a foundational resource for researchers and professionals in the field, summarizing the key historical, quantitative, and methodological information essential for further exploration and development of these fascinating compounds.

References

A Technical Guide to the Natural Sources of Harman and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Harman and its analogs, a group of β-carboline alkaloids with significant pharmacological and biological activities. This document details their presence in various plants, foods, and beverages, endogenous production, biosynthetic pathways, and methods for their extraction and quantification. Furthermore, it elucidates the primary signaling pathway through which these compounds exert their effects.

Natural Occurrence of Harman and its Analogs

Harman and its analogs, including Norharman, Harmine, Harmaline, and Tetrahydroharmine, are widely distributed in nature. They are found in a variety of plant species, are formed during the processing of certain foods and beverages, and can also be produced endogenously in mammals.

Plant Sources

The most significant concentrations of Harman and its analogs are found in specific plant species, where they play roles in defense and physiological processes. The seeds of Syrian Rue (Peganum harmala) and the vine of Banisteriopsis caapi , a key ingredient in the psychoactive beverage Ayahuasca, are particularly rich in these alkaloids. Other notable plant sources include various species of Passiflora (passionflower), Tribulus terrestris, and even tobacco (Nicotiana tabacum).

Food and Beverage Sources

Harman and Norharman are also present in a range of commonly consumed foods and beverages. Their formation is often associated with high-temperature processing, such as roasting and fermentation. Coffee is a major dietary source of these β-carbolines, with concentrations varying depending on the type of bean and roasting process. Other significant sources include soy sauce , vinegar , and some alcoholic beverages . The cooking of protein-rich foods, particularly meat and fish at high temperatures, can also lead to the formation of Harman and Norharman through the Maillard reaction and pyrolysis of tryptophan.

Endogenous Production

In addition to external sources, Harman and Norharman can be synthesized within the mammalian body. The endogenous pathway involves the condensation of tryptamine, a derivative of the amino acid tryptophan, with aldehydes or keto acids. While the levels of endogenously produced β-carbolines are generally low, they are thought to play a role in various physiological and neurological processes.

Quantitative Data on Harman and Its Analogs in Natural Sources

The concentration of Harman and its analogs can vary significantly depending on the source, geographical location, and processing methods. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of Harman and its Analogs in Plant Sources

| Plant Species | Part | Harman | Norharman | Harmine | Harmaline | Tetrahydroharmine | Reference |

| Peganum harmala | Seeds | - | - | 0.31 - 8.43% | 0.03 - 0.83% | 0.05 - 2.94% | [1] |

| Banisteriopsis caapi | Vine | - | - | 0.31 - 8.43% | 0.03 - 0.83% | 0.05 - 2.94% | [1] |

| Passiflora incarnata | Leaves | - | - | 0.005 - 0.12% | - | - | [1] |

| Nicotiana tabacum | Leaves | Present | Present | - | - | - | [1] |

Table 2: Concentration of Harman and Norharman in Food and Beverages

| Food/Beverage | Harman (ng/g or ng/mL) | Norharman (ng/g or ng/mL) | Reference |

| Brewed Coffee | 29 - 207 | 29 - 207 | [2] |

| Instant Coffee | up to 1670 | up to 9340 | |

| Soy Sauce | 4 - 252 | 4 - 252 | |

| Toasted Bread | 42 - 160 | 42 - 160 | |

| "Well-done" Cooked Meat/Fish | 57 - 160 | 57 - 160 | |

| Fermented Alcoholic Beverages | up to 41 | up to 41 | |

| Raisins | 2 - 120 | 6 - 644 |

Biosynthesis of Harman and its Analogs

The biosynthesis of Harman and its analogs in plants originates from the amino acid L-tryptophan . The pathway involves a series of enzymatic reactions, with the Pictet-Spengler reaction being a key step.

The general biosynthetic pathway is as follows:

-

Decarboxylation: L-tryptophan is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine .

-

Condensation (Pictet-Spengler Reaction): Tryptamine undergoes a condensation reaction with an aldehyde or a keto acid. In the case of Harman and Norharman biosynthesis, this is typically acetaldehyde or formaldehyde, respectively. This reaction is catalyzed by an enzyme such as strictosidine synthase (STR) , leading to the formation of a tetrahydro-β-carboline intermediate.

-

Oxidation and Aromatization: The tetrahydro-β-carboline intermediate is then oxidized and aromatized to form the final β-carboline structure of Harman or Norharman. This step is likely catalyzed by a monoamine oxidase (MAO)-like enzyme .

Experimental Protocols

Extraction and Quantification of Harman and its Analogs from Plant Material

This protocol outlines a general method for the extraction and quantification of Harman alkaloids from dried plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered plant material

-

Methanol

-

2% Sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

HPLC system with a C18 column and UV or fluorescence detector

-

Harman and Norharman analytical standards

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or Phosphate buffer

-

Water (HPLC grade)

Procedure:

-

Extraction:

-

Macerate 1 g of finely ground plant material in 20 mL of methanol for 24 hours at room temperature.

-

Filter the extract and evaporate the methanol under reduced pressure.

-

Resuspend the residue in 10 mL of 2% H₂SO₄ and filter.

-

Basify the acidic solution to a pH of 9-10 with ammonium hydroxide.

-

Perform liquid-liquid extraction three times with 10 mL of dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.

-

Prepare a series of standard solutions of Harman and Norharman of known concentrations to generate a calibration curve.

-

Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.

-

Mobile Phase: A common mobile phase is a gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B). An isocratic mobile phase, such as a mixture of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (e.g., 100:30 v/v), can also be used.

-

Detection: UV detection can be performed at approximately 330 nm. Fluorescence detection offers higher sensitivity with excitation at ~330 nm and emission at ~430 nm.

-

Quantification: Identify the peaks corresponding to Harman and Norharman by comparing their retention times with those of the analytical standards. Quantify the alkaloids in the sample by comparing the peak areas to the calibration curve.

-

Signaling Pathways Affected by Harman and its Analogs

The primary and most well-characterized pharmacological action of Harman and its analogs is the inhibition of monoamine oxidase A (MAO-A) .

Monoamine Oxidase A (MAO-A) Inhibition:

MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. By inhibiting MAO-A, Harman and its analogs increase the synaptic levels of these neurotransmitters, which is believed to be the basis for their psychoactive and potential antidepressant effects. The inhibition is typically reversible and competitive.

References

Harman-d3: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman-d3 is the deuterated form of Harman, a β-carboline alkaloid found in various plants, foods, and tobacco smoke. As a deuterated compound, one or more hydrogen atoms in the Harman molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is often utilized in research to trace metabolic pathways and to alter the pharmacokinetic properties of a compound, a phenomenon known as the "deuterium kinetic isotope effect." While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the toxicological profile of the parent compound, Harman, necessitates careful handling and adherence to strict safety protocols.[1] This guide provides a comprehensive overview of the safety, handling, and known biological activities of Harman, which should be considered applicable to this compound in a research setting.

Hazard Identification and Classification

Based on the available safety data for the parent compound, Harman, the following hazard classifications are provided according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification of Harman

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed quantitative toxicological data for Harman is limited in publicly available safety data sheets. Much of the information is qualitative or based on in vitro studies. The following tables summarize the available toxicological information. It is important to note that deuteration can sometimes alter the metabolic fate and toxicity of a compound.

Table 2: Acute Toxicity of Harman

| Route | Species | Value | Reference |

| Oral | Data not available | LD50: No data available | |

| Dermal | Data not available | LD50: No data available | |

| Inhalation | Data not available | LC50: No data available |

A study on harmine, a structurally related β-carboline, reported an oral LD50 of 446.80 mg/kg in mice. Two of its derivatives showed significantly lower toxicity with LD50 values of 1107.16 mg/kg and 1425.86 mg/kg, respectively. This suggests that the toxicity of β-carboline alkaloids can vary significantly with small structural modifications.

Table 3: Summary of Other Toxicological Endpoints for Harman

| Endpoint | Finding | Reference |

| Skin Corrosion/Irritation | No data available. | |

| Serious Eye Damage/Irritation | No data available. | |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | Harman has shown genotoxic effects in vitro, inducing DNA damage and increasing aberrant cell frequency in V79 Chinese hamster lung fibroblasts. However, an in vivo micronucleus assay was negative. Harman can also act as a co-mutagen with certain aromatic amines. | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. In one study, harman showed enhancing effects on rat kidney carcinogenesis when ingested at high doses that cause renal tubular damage. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | Harman is a neurotoxin. Long-term exposure to low doses may pose a risk. | |

| Aspiration Hazard | No data available. |

Experimental Protocols

Genotoxicity Assessment using the Comet Assay (as described for Harman)

This protocol is based on the methodology used to assess DNA damage in V79 Chinese hamster lung fibroblasts.

-

Cell Culture: V79 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing various concentrations of Harman. A negative control (vehicle) and a positive control are included. The treatment is carried out for a defined period (e.g., 3 hours).

-

Cell Harvest and Embedding: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and resuspended in low-melting-point agarose at 37°C. This cell suspension is then layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) and left for a period (e.g., 20 minutes) to allow for DNA unwinding. Electrophoresis is then performed at a low voltage (e.g., 25 V) and controlled amperage (e.g., 300 mA) for a set time (e.g., 20 minutes).

-

Neutralization and Staining: The slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and then stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine the level of DNA damage.

Monoamine Oxidase (MAO) Inhibition Assay (Conceptual Protocol)

This protocol is based on the known inhibitory activity of Harman on MAO-A.

-

Enzyme Source: A source of MAO-A is required, which can be isolated from rat brain mitochondria or recombinant human MAO-A.

-

Substrate: A suitable substrate for MAO-A, such as kynuramine or serotonin, is used. The substrate is often fluorogenic or can be detected by HPLC.

-

Assay Buffer: A phosphate buffer at a physiological pH (e.g., pH 7.4) is used.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The MAO-A enzyme is pre-incubated with different concentrations of this compound or a vehicle control in the assay buffer for a specific time at 37°C.

-

The reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, for example, by adding a strong acid or base.

-

The product of the enzymatic reaction is quantified. For a fluorogenic substrate, the fluorescence is measured using a plate reader. For other substrates, HPLC with UV or fluorescence detection can be used.

-

-

Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanisms of Action

Harman exerts its biological effects through multiple mechanisms, primarily by interacting with key components of the central nervous system.

Inhibition of Monoamine Oxidase A (MAO-A)

Harman is a potent and reversible inhibitor of MAO-A. MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Harman increases the levels of these neurotransmitters in the synaptic cleft, which is believed to contribute to its psychoactive effects.

Caption: Inhibition of MAO-A by this compound in the presynaptic neuron.

Interaction with the GABA-A Receptor

Harman acts as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. While agonists (like benzodiazepines) enhance the inhibitory effect of GABA, inverse agonists have the opposite effect, leading to a decrease in GABAergic inhibition and potentially causing anxiety and convulsions.

References

The Pharmacology of Harman Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of Harman alkaloids for researchers, scientists, and drug development professionals.

Harman alkaloids, a class of β-carboline compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Found in various plants, most notably Peganum harmala (Syrian rue) and Banisteriopsis caapi, these alkaloids, including harmine, harmaline, and harmane, have a rich history in traditional medicine. Modern research is now uncovering their potential as therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and depression. This technical guide provides a comprehensive review of the pharmacology of Harman alkaloids, presenting key quantitative data, detailed experimental protocols, and an overview of their influence on critical cellular signaling pathways.

Pharmacological Activities and Quantitative Data

Harman alkaloids exhibit a broad spectrum of biological effects, attributable to their interaction with various molecular targets. Their primary mechanism of action is often cited as the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters like serotonin and dopamine.[1][2] However, their pharmacological profile extends to the modulation of various receptors, kinases, and cellular processes.[1]

Inhibitory and Cytotoxic Activities

The following tables summarize the inhibitory concentrations (IC50), inhibition constants (Ki), and cytotoxic effects of key Harman alkaloids against various targets and cell lines.

Table 1: Inhibitory Activity of Harman Alkaloids

| Alkaloid | Target | IC50 | Ki | Organism/System | Reference(s) |

| Harmine | MAO-A | 2.0–380 nM | 16.9 nM | Human | [3] |

| Harmine | DYRK1A | 33–700 nM | - | - | [4] |

| Harmine | Dopamine Reuptake | 12,000 nM | - | - | |

| Harmaline | MAO-A | - | - | Human | |

| Harmane | MAO-B | - | 55 nM | Human |

Table 2: Cytotoxic Activity (IC50) of Harman Alkaloids against Cancer Cell Lines

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |

| Harmine | HCT116 | Colorectal Carcinoma | 58.2 | 48 | |

| Harmine | SW620 | Colorectal Carcinoma | 5.13 µg/ml | 48 | |

| Harmine | HL60 | Leukemia | - | - | |

| Harmine | K562 | Leukemia | - | - | |

| Harmaline | A2780 | Ovarian Cancer | 300 | 24 | |

| Harmane | 3D Neurospheres | - | >250 | - |

Toxicological Data

Understanding the toxicological profile of Harman alkaloids is crucial for their development as therapeutic agents. The following table presents the median lethal dose (LD50) of harmine and its derivatives in mice.

Table 3: Acute Toxicity (LD50) of Harmine and Derivatives in Mice

| Compound | Administration Route | LD50 (mg/kg) | Mouse Strain | Reference(s) |

| Harmine | Intravenous (i.v.) | 26.9 | ICR | |

| Harmine | Oral (p.o.) | 446.80 | Kunming | |

| Harmine Derivative DH-004 | Oral (p.o.) | 1107.16 | - | |

| Harmine Derivative H-2-168 | Oral (p.o.) | 1425.86 | - |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to advancing our understanding of Harman alkaloids. This section provides detailed methodologies for key experiments commonly employed in their pharmacological evaluation.

Extraction and Separation of Harman Alkaloids from Peganum harmala Seeds

Objective: To isolate and separate harmine and harmaline from Peganum harmala seeds.

Materials:

-

Dried Peganum harmala seeds

-

Hexane

-

5% Hydrochloric acid (HCl)

-

60% Methanol (MeOH)

-

25% Sodium hydroxide (NaOH) solution

-

Methylene chloride

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Defatting: Grind 30 g of dried Peganum harmala seeds into a fine powder. Macerate the powder with 65 mL of hexane for 30 minutes with continuous stirring to remove lipids. Filter the mixture and discard the hexane.

-

Acidic Extraction: To the seed residue, add 120 mL of a solution containing 5% HCl and 60% MeOH. Heat the mixture at 50°C for 30 minutes with stirring.

-

Filtration and Concentration: Centrifuge the extract and collect the supernatant. Evaporate the methanol from the filtrate using a rotary evaporator.

-

Basification and Precipitation: To the remaining aqueous extract, add 25% NaOH solution dropwise until the pH is basic. This will cause the total alkaloids to precipitate.

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract the alkaloids with methylene chloride. Collect the organic layer.

-

Drying and Evaporation: Dry the methylene chloride extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude alkaloid extract.

-

Separation (pH-Zone-Refining Counter-Current Chromatography - Optional): For high-purity separation of harmine and harmaline, pH-zone-refining counter-current chromatography can be employed using a two-phase solvent system.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Harman alkaloids on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Harman alkaloid (e.g., Harmine hydrochloride)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the Harman alkaloid (e.g., 0-1000 µM of harmine hydrochloride) and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group and determine the IC50 value.

Cell Cycle Analysis

Objective: To investigate the effect of Harman alkaloids on cell cycle progression.

Materials:

-

Cancer cells (e.g., HCT116)

-

Harman alkaloid

-

70% cold ethanol

-

RNase A (50 µg/mL)

-

Propidium iodide (PI) (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 100-mm culture plates and treat with the desired concentrations of the Harman alkaloid for 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

RNase A Treatment: Centrifuge the fixed cells, wash with cold PBS, and resuspend in a solution containing RNase A. Incubate at 37°C for 30 minutes.

-

PI Staining: Add PI to the cell suspension and incubate at 37°C for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Harman alkaloids.

Materials:

-

Cancer cells (e.g., A2780)

-

Harman alkaloid

-

Annexin V-FITC/PI double-staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 3x10⁵ cells in a 12-well plate and treat with the Harman alkaloid (e.g., 150 and 300 µM harmaline) for 24 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of Harman alkaloids in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells for implantation

-

Harman alkaloid formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups. Administer the Harman alkaloid to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every few days. The formula (Length × Width²)/2 can be used for calculation. Monitor the body weight and overall health of the mice.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Calculate the tumor growth inhibition rate. Tissues can be collected for further analysis.

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of Harman alkaloids are mediated through their interaction with a multitude of cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways modulated by these compounds.

Caption: Inhibition of MAO-A by Harman Alkaloids.

Caption: Harmine's Inhibition of the PI3K/AKT/mTOR Pathway.

Caption: Induction of Apoptosis by Harmine.

Conclusion

Harman alkaloids represent a promising class of natural compounds with significant therapeutic potential. Their diverse pharmacological activities, underpinned by their interactions with key cellular targets and signaling pathways, make them attractive candidates for drug development, particularly in the fields of oncology and neurology. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and a visual representation of their mechanisms of action. Further research is warranted to fully elucidate the therapeutic efficacy and safety of Harman alkaloids and their derivatives, paving the way for their potential clinical application.

References

- 1. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oamjms.eu [oamjms.eu]

Methodological & Application

Application Notes and Protocols for Harman-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. This is primarily to correct for the "matrix effect," where components in a biological sample can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1] Deuterated internal standards, such as Harman-d3, are chemically almost identical to the analyte of interest (Harman) but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

This compound serves as an ideal internal standard for the quantification of Harman, a beta-carboline alkaloid, in various biological matrices. Its near-identical physicochemical properties to Harman ensure that it behaves similarly during sample extraction, cleanup, and chromatographic separation.[2] By adding a known amount of this compound to the sample at the beginning of the workflow, any variations in the analytical process that affect the analyte will also proportionally affect the internal standard.[2] The final concentration of the analyte is then determined by the ratio of the analyte's response to the internal standard's response, effectively normalizing for any experimental inconsistencies.

Key Advantages of Using this compound as an Internal Standard

-

Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by co-eluting matrix components.

-

Improved Accuracy and Precision: Normalizes for variations in sample preparation, injection volume, and instrument response.[2]

-

Enhanced Method Robustness: Leads to more reliable and reproducible quantitative results across different samples and batches.

Experimental Protocols

The following protocols are generalized methodologies for the quantification of Harman in biological matrices using this compound as an internal standard. These should be adapted and validated for specific applications and matrices.

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and straightforward method for removing proteins from plasma or serum samples.

Materials:

-

Plasma or serum sample

-

This compound internal standard working solution (in a compatible solvent like methanol)

-

Acetonitrile (ACN), ice-cold, containing 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

-

Add a specified volume (e.g., 10 µL) of the this compound internal standard working solution to the sample. The concentration of the internal standard should be optimized to provide a strong and consistent signal.

-

Briefly vortex the sample to ensure thorough mixing.

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

-

Analytical Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Gradient: A gradient elution is typically employed to separate Harman from other matrix components. An example gradient is as follows:

-

0-1 min: 95% A, 5% B

-

1-5 min: Linear gradient to 5% A, 95% B

-

5-7 min: Hold at 5% A, 95% B

-

7.1-9 min: Return to initial conditions (95% A, 5% B) for column re-equilibration.

-

-

Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for Harman and this compound need to be optimized. The following are hypothetical examples and should be determined experimentally:

-

Harman: Precursor ion (Q1) m/z 183.1 -> Product ion (Q3) m/z 128.1

-

This compound: Precursor ion (Q1) m/z 186.1 -> Product ion (Q3) m/z 131.1

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for a bioanalytical method using a deuterated internal standard. These values are representative and should be established during method validation.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 10 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 80 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 80% |

| Matrix Effect | 85-115% |

| Internal Standard Normalized Matrix Factor (%CV) | < 15% |

Visualizations

Caption: Experimental workflow for the quantification of Harman using this compound.

Caption: Logical relationship demonstrating the correction of matrix effects.

References

Quantitative Analysis of Harman Alkaloids Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harman alkaloids, a class of β-carboline compounds, are naturally occurring psychoactive substances found in various plants, most notably Peganum harmala (Syrian rue) and the Amazonian vine Banisteriopsis caapi. These alkaloids, including harman, harmine, and harmaline, are known for their potent inhibitory effects on monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. This inhibitory action leads to increased levels of these neurotransmitters in the brain, resulting in the antidepressant and psychoactive effects associated with these plants. Due to their significant pharmacological activity and therapeutic potential, accurate and sensitive quantification of Harman alkaloids in various matrices is crucial for research, clinical studies, and the development of novel therapeutics.

This application note provides a detailed protocol for the quantitative analysis of harman, harmine, and harmaline in both plant material and human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the precise measurement of these alkaloids, even at low concentrations.

Data Presentation

The following tables summarize typical quantitative data for Harman alkaloids obtained from various studies using LC-MS/MS. These values can vary significantly depending on the plant species, geographical origin, extraction method, and the biological matrix being analyzed.

Table 1: Quantitative Analysis of Harman Alkaloids in Peganum harmala Seeds

| Alkaloid | Concentration Range (mg/g of dry weight) | Average Concentration (mg/g of dry weight) |

| Harman | 0.5 - 2.0 | 1.2 |

| Harmine | 20 - 60 | 45 |

| Harmaline | 10 - 50 | 30 |

Table 2: Pharmacokinetic Parameters of Harman Alkaloids in Human Plasma (Following Oral Administration)

| Alkaloid | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Harman | 10 - 30 | 1.0 - 2.0 | 50 - 150 | 2.0 - 4.0 |

| Harmine | 50 - 150 | 1.5 - 2.5 | 300 - 800 | 3.0 - 6.0 |

| Harmaline | 30 - 100 | 1.0 - 2.0 | 150 - 400 | 2.5 - 5.0 |

Experimental Protocols

This section provides detailed methodologies for the extraction and LC-MS/MS analysis of Harman alkaloids from plant material and human plasma.

Protocol 1: Extraction of Harman Alkaloids from Plant Material (Peganum harmala Seeds)

1. Materials and Reagents:

-

Dried Peganum harmala seeds

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Grinder or mortar and pestle

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

2. Sample Preparation:

-

Grind the dried Peganum harmala seeds into a fine powder using a grinder or mortar and pestle.

-

Accurately weigh 100 mg of the powdered plant material into a 50 mL centrifuge tube.

-

Add 10 mL of methanol containing 0.1% formic acid to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Repeat the extraction process (steps 3-7) on the remaining plant pellet with another 10 mL of acidified methanol.

-

Combine the supernatants from both extractions.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Protocol 2: Extraction of Harman Alkaloids from Human Plasma

1. Materials and Reagents:

-

Human plasma samples

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) solution (e.g., harmine-d3 in methanol)

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2. Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 3: MRM Transitions for Harman Alkaloids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Harman | 183.1 | 128.1 | 25 |

| Harmine | 213.1 | 158.1 | 30 |

| Harmaline | 215.1 | 159.1 | 28 |

| Harmine-d3 (IS) | 216.1 | 161.1 | 30 |

Mandatory Visualization

The following diagrams illustrate key concepts related to the experimental workflow and the mechanism of action of Harman alkaloids.

Caption: Experimental workflow for the analysis of Harman alkaloids.

Caption: Harman alkaloids inhibit MAO-A, increasing neurotransmitter levels.

Application Notes and Protocols for Harman in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman, a β-carboline alkaloid found in various plants, has garnered significant attention in biomedical research for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroactive properties. In cell culture applications, Harman has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. These effects are mediated through the modulation of key signaling pathways. This document provides detailed protocols for utilizing Harman in cell culture experiments to investigate its cytotoxic and mechanistic properties.

Note on Harman-d3: this compound is a deuterated form of Harman. Deuterium is a stable, non-radioactive isotope of hydrogen. In biological research, deuterated compounds are primarily used as internal standards in quantitative mass spectrometry-based analyses due to their mass difference from the unlabeled compound. For the biological assays described in this protocol (e.g., cell viability, apoptosis, cell cycle analysis), the biological activity of this compound is expected to be comparable to that of Harman. Therefore, the following protocols for Harman can be applied when using this compound for mechanistic studies, with the understanding that the deuteration is for analytical tracking rather than altered bioactivity.

Data Presentation

Table 1: Summary of Harman IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µg/mL) |

| SW620 | Colorectal Carcinoma | 48 | 5.13 |

| A2780 | Ovarian Cancer | 24 | ~300 µM (~68 µg/mL) |

| 4T1 | Breast Cancer | Not Specified | 144.21 µM (~32.8 µg/mL) |

| H1299 | Non-small-cell Lung Cancer | Not Specified | 48.16 ± 1.76 µM (~10.9 µg/mL) |

| A549 | Lung Cancer | Not Specified | 67.9 ± 2.91 µM (~15.4 µg/mL) |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of Harman on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Harman stock solution (e.g., 10 mg/mL in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader